(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
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Description
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H15NO5 and its molecular weight is 325.32. The purity is usually 95%.
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Biological Activity
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.
1. Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
- Molecular Formula : C19H17NO5
- Molecular Weight : 339.347 g/mol
Property | Value |
---|---|
Molecular Formula | C19H17NO5 |
Molecular Weight | 339.347 g/mol |
Purity | Typically ≥95% |
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxybenzylidene Group : A condensation reaction between 2-methoxybenzaldehyde and the benzofuran derivative is performed.
- Formation of the Acetamide Moiety : This is usually accomplished through an amide coupling reaction.
Benzofuran derivatives, including this compound, are known to exert their biological effects through interactions with various molecular targets such as enzymes and receptors. The specific mechanism may involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites can alter signal transduction pathways.
3.2 Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting a potential application in treating infections.
3.3 Anticancer Potential
Several studies have highlighted the anticancer properties of benzofuran derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in Oriental Journal of Chemistry demonstrated that benzofuran derivatives exhibited notable antimicrobial activity against a range of pathogens, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Anticancer Activity
In a study focused on benzofuran derivatives' anticancer effects, it was found that specific modifications to the benzofuran core enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values indicating potent activity compared to standard chemotherapeutics .
5. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful.
Table 2: Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
(Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuran derivative | Moderate | High |
(Z)-methyl 2-(benzylidene)-3-oxo-benzofuran derivative | Low | Moderate |
(Z)-4-methoxybenzylidene-benzofuran derivative | High | Very High |
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-5-3-2-4-11(14)8-16-18(21)13-7-6-12(9-15(13)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNQQXREWJVCAU-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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